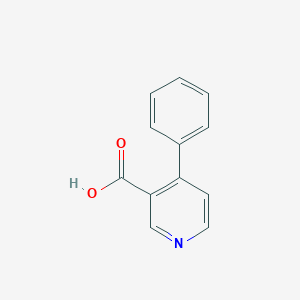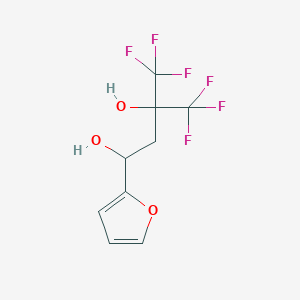
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FTOH or perfluorotriolefin, and it is a fluorinated organic molecule that contains both furan and butanediol moieties.
Mecanismo De Acción
The mechanism of action of 1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. FTOH has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. FTOH has also been shown to interact with GABA receptors, which are involved in the regulation of neurotransmitter release.
Efectos Bioquímicos Y Fisiológicos
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- has been shown to have various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant effects. FTOH has been shown to protect neurons from oxidative stress and reduce inflammation in various animal models. FTOH has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- in lab experiments is its unique fluorinated structure, which can be used as a probe for various biological targets. FTOH also has excellent solubility in various solvents, which makes it easy to work with in lab experiments. However, one of the limitations of using FTOH is its relatively low yield and purity, which can make it difficult to scale up for industrial applications.
Direcciones Futuras
There are several future directions for research on 1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl-. One direction is to further explore its potential applications in medicinal chemistry, particularly as a drug delivery agent and a therapeutic agent for various diseases. Another direction is to investigate its potential as a coating agent for various surfaces, including medical devices and electronic components. Additionally, further research is needed to fully understand the mechanism of action of FTOH and its interaction with various biological targets.
Métodos De Síntesis
The synthesis method of 1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- involves the reaction of 2,3,4,5,6-pentafluorobenzyl alcohol with furfuryl alcohol in the presence of a Lewis acid catalyst. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form the desired product. The yield of this reaction is typically around 50%, and the purity can be improved through further purification steps.
Aplicaciones Científicas De Investigación
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, FTOH has been used as a fluorinated building block for the synthesis of complex molecules. In materials science, FTOH has been used as a coating agent for various surfaces due to its hydrophobic and oleophobic properties. In medicinal chemistry, FTOH has shown promising results as a drug delivery agent and a potential therapeutic agent for various diseases.
Propiedades
Número CAS |
100991-87-5 |
|---|---|
Nombre del producto |
1,3-Butanediol, 1-(2-furyl)-4,4,4-trifluoro-3-trifluoromethyl- |
Fórmula molecular |
C9H8F6O3 |
Peso molecular |
278.15 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-1-(furan-2-yl)-3-(trifluoromethyl)butane-1,3-diol |
InChI |
InChI=1S/C9H8F6O3/c10-8(11,12)7(17,9(13,14)15)4-5(16)6-2-1-3-18-6/h1-3,5,16-17H,4H2 |
Clave InChI |
GTTCBZHGVSTRQO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(CC(C(F)(F)F)(C(F)(F)F)O)O |
SMILES canónico |
C1=COC(=C1)C(CC(C(F)(F)F)(C(F)(F)F)O)O |
Sinónimos |
1,3-BUTANEDIOL, 1-(2-FURYL)-4,4,4-TRIFLUORO-3-TRIFLUOROMETHYL- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



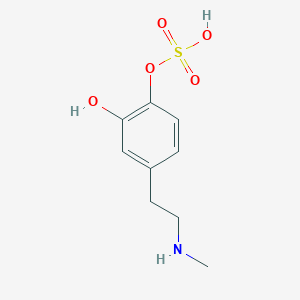
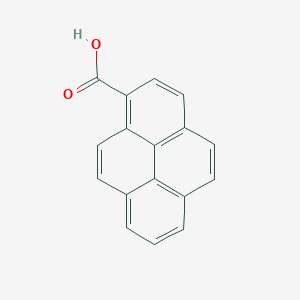
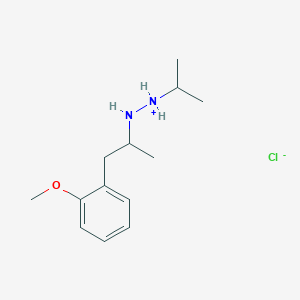
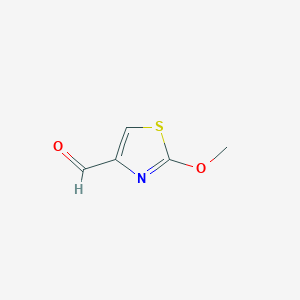
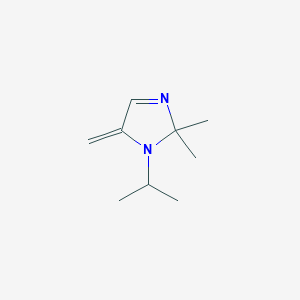
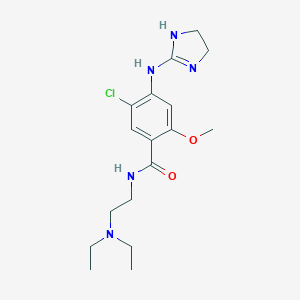
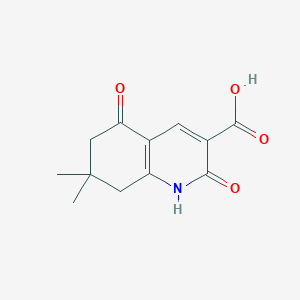
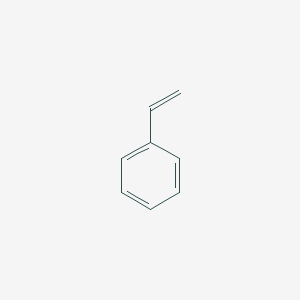


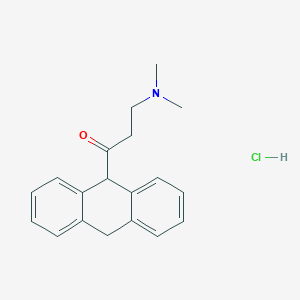

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
